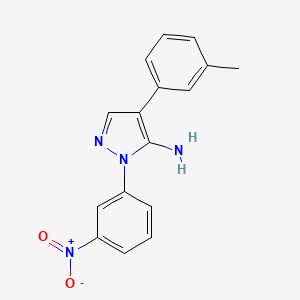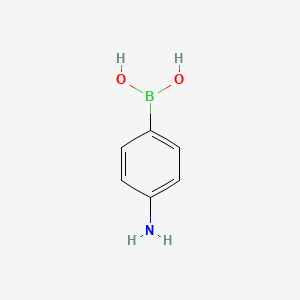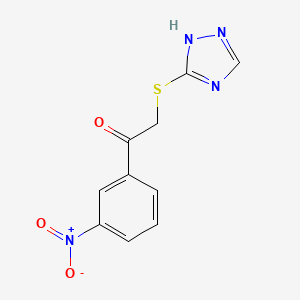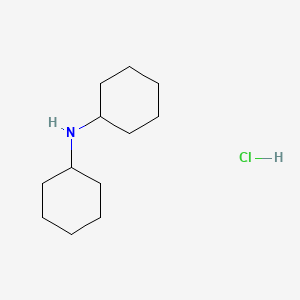
4-(3-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine
Descripción general
Descripción
The compound belongs to the family of pyrazoles, a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse chemical reactions and biological activities, making them significant in medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or the reaction between hydrazones and β-diketones or β-ketoesters under acidic or basic conditions. A study on similar compounds outlines the synthesis of pyrazole derivatives through the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, demonstrating the versatility of methods available for constructing the pyrazole core (Shestopalov et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using X-ray crystallography, revealing intricate details about bond lengths, angles, and conformations. For example, studies on related compounds show that pyrazole rings can adopt various conformations based on substituent effects, which influence the overall molecular geometry and potential intermolecular interactions (Özdemir et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives engage in a wide range of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions. These reactions are influenced by the electron-rich nature of the pyrazole ring and the presence of substituents, which can alter the compound's reactivity. For instance, substitution reactions at the nitro group of a nitropyrazole derivative have been explored, showing the influence of different nucleophiles on the reactivity of pyrazole compounds (Dalinger et al., 2013).
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Intramolecular Hydrogen Bonding Impact : The study by Szlachcic et al. (2020) explored the structure of pyrazole derivatives, including 4-(3-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, using X-ray diffraction and DFT calculations. It was found that intramolecular hydrogen bonds impact the reactivity of these compounds, affecting their synthesis process, such as the reductive cyclization to produce substituted 1H-pyrazolo[3,4-b]quinoxalines (Szlachcic et al., 2020).
Molecular Structure and Hydrogen Bonding : Portilla et al. (2007) conducted a study on the molecular structure of isomeric pyrazole derivatives, revealing how molecules are linked into complex sheets or chains by combinations of hydrogen bonds (Portilla et al., 2007).
Synthesis of Heterocyclic Disazo Dyes : Karcı (2008) reported the synthesis of novel disazo dyes using heterocyclic amines, including 5-amino-3-methyl-4-hetarylazo-1H-pyrazoles, through diazotization and coupling processes. These dyes' solvatochromic behavior and absorption spectra in various solvents were studied, demonstrating the relevance of pyrazole derivatives in dye chemistry (Karcı, 2008).
Chemical Properties and Applications
Solvatochromic Properties and Antimicrobial Activity : Şener et al. (2017) synthesized diazo dyes from pyrazolo[1,5-a]pyrimidine derivatives, including compounds with a pyrazole structure. The study investigated their solvatochromic properties and antimicrobial activities, showcasing the potential of these compounds in biomedical applications (Şener et al., 2017).
Spectroscopic and Nonlinear Optical Studies : Tamer et al. (2016) focused on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a related compound, examining its structural and spectroscopic characteristics. Their findings on intramolecular charge transfer and nonlinear optical properties highlight the potential of such pyrazole derivatives in photonic and electronic applications (Tamer et al., 2016).
Reactivity and Synthesis of Novel Compounds : The reactivity of pyrazole derivatives has been extensively studied, as seen in the work of Şener et al. (2002), who explored the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of novel pyrazole derivatives (Şener et al., 2002).
Catalyzed Synthesis of Functionalized Compounds : Gunasekaran et al. (2014) reported the l-proline-catalyzed synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, demonstrating the versatility of pyrazole derivatives in catalyzed synthesis reactions (Gunasekaran et al., 2014).
Propiedades
IUPAC Name |
4-(3-methylphenyl)-2-(3-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-4-2-5-12(8-11)15-10-18-19(16(15)17)13-6-3-7-14(9-13)20(21)22/h2-10H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDQHXSZISXARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B1224234.png)
![3-[[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B1224237.png)
![3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide](/img/structure/B1224239.png)

![1-(4-Bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B1224242.png)
![N-[1-[[anilino(sulfanylidene)methyl]amino]-2,2,2-trichloroethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B1224243.png)
![N-[4-(2-pyridinyl)-2-thiazolyl]cyclopentanecarboxamide](/img/structure/B1224245.png)

![3-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B1224249.png)
![Benzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B1224250.png)
![N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1224251.png)
![(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one](/img/structure/B1224252.png)
![(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1224255.png)